molecular formula C18H16O4 B12890769 1-{7-[(4-Methoxyphenyl)methoxy]-1-benzofuran-2-yl}ethan-1-one CAS No. 105627-57-4

1-{7-[(4-Methoxyphenyl)methoxy]-1-benzofuran-2-yl}ethan-1-one

Cat. No.: B12890769
CAS No.: 105627-57-4
M. Wt: 296.3 g/mol
InChI Key: CYRSDBXLUBZCFK-UHFFFAOYSA-N
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Description

1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone typically involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s structure allows it to intercalate with DNA, potentially disrupting cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl ether group enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

CAS No.

105627-57-4

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

1-[7-[(4-methoxyphenyl)methoxy]-1-benzofuran-2-yl]ethanone

InChI

InChI=1S/C18H16O4/c1-12(19)17-10-14-4-3-5-16(18(14)22-17)21-11-13-6-8-15(20-2)9-7-13/h3-10H,11H2,1-2H3

InChI Key

CYRSDBXLUBZCFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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